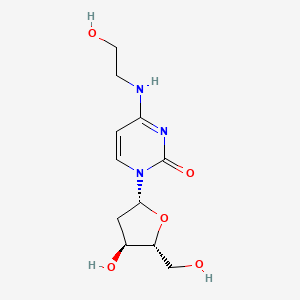
2'-Deoxy-N-(2-hydroxyethyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-(2-hydroxyethyl)cytidine is a derivative of deoxycytidine, a nucleoside component of DNA. This compound is characterized by the substitution of a hydroxyl group at the 2’ position of the deoxyribose sugar with a hydroxyethyl group. This modification can influence the compound’s biochemical properties and its interactions within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(2-hydroxyethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the protection of the hydroxyl groups on the deoxyribose, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N-(2-hydroxyethyl)cytidine are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This includes the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2’-Deoxy-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
2’-Deoxy-N-(2-hydroxyethyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is studied for its role in DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The mechanism of action of 2’-Deoxy-N-(2-hydroxyethyl)cytidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The hydroxyethyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies.
類似化合物との比較
Similar Compounds
Deoxycytidine: The parent compound, which lacks the hydroxyethyl modification.
5-Aza-2’-deoxycytidine: A modified nucleoside used in the treatment of myelodysplastic syndromes.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in the treatment of various cancers.
Uniqueness
2’-Deoxy-N-(2-hydroxyethyl)cytidine is unique due to the presence of the hydroxyethyl group, which can alter its biochemical properties and interactions with enzymes. This modification can enhance its potential as a therapeutic agent by improving its stability and efficacy.
特性
CAS番号 |
53213-04-0 |
|---|---|
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC名 |
4-(2-hydroxyethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c15-4-2-12-9-1-3-14(11(18)13-9)10-5-7(17)8(6-16)19-10/h1,3,7-8,10,15-17H,2,4-6H2,(H,12,13,18)/t7-,8+,10+/m0/s1 |
InChIキー |
FZPUAEKFEQFBAR-QXFUBDJGSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCO)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
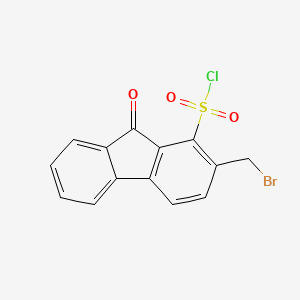
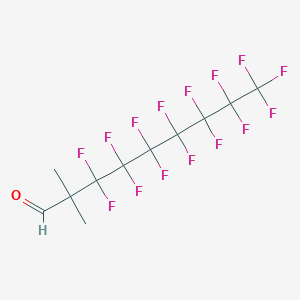
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
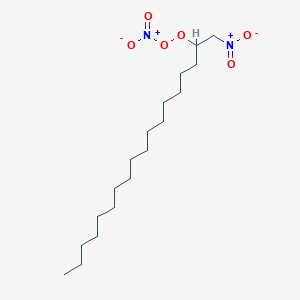
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
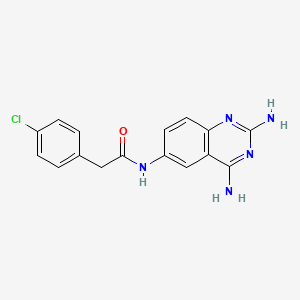
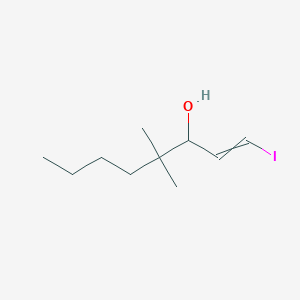
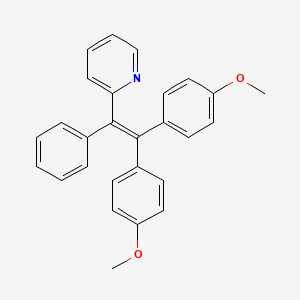
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
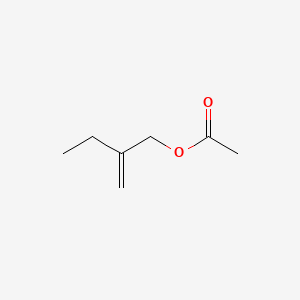

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
